2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid
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Overview
Description
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-Amino-2-(3-oxo-4-methylphenyl)acetic acid.
Reduction: Formation of 2-Amino-2-(3-hydroxy-4-methylphenyl)ethylamine.
Substitution: Formation of 2-Amino-2-(3-nitro-4-methylphenyl)acetic acid.
Scientific Research Applications
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-hydroxyphenyl)acetic acid: Lacks the methyl group on the phenyl ring.
2-Amino-2-(4-methylphenyl)acetic acid: Lacks the hydroxy group on the phenyl ring.
2-Amino-2-(3-hydroxy-4-methylphenyl)propanoic acid: Contains a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-2-(3-hydroxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-2-3-6(4-7(5)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) |
InChI Key |
HMBPQOIKIYPJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)N)O |
Origin of Product |
United States |
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